molecular formula C4H7F B149815 3-Fluoro-2-methylprop-1-ene CAS No. 920-35-4

3-Fluoro-2-methylprop-1-ene

Cat. No. B149815
CAS RN: 920-35-4
M. Wt: 74.1 g/mol
InChI Key: JSUAVFIULBAVFU-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylprop-1-ene is a chemical compound with the molecular formula C4H7F . It is also known by other names such as 1-Propene, 3-fluoro-2-methyl-, 3-fluoro-2-methylpropene, and PROPENE-3-FLUORO-2-METHYL- .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylprop-1-ene consists of 4 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The InChI string for this compound is InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-2-methylprop-1-ene is 74.10 g/mol . It has a computed XLogP3-AA value of 1.8 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 74.053178385 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-2-methylprop-1-ene: is utilized in medicinal chemistry to modify pharmacokinetic properties of drugs. The introduction of a fluorine atom can enhance the metabolic stability and increase the lipophilicity of therapeutic compounds, which is crucial for drug design .

Materials Science

In materials science, this compound can be involved in the synthesis of polymers where the fluorine atom imparts unique properties like resistance to solvents and thermal stability .

Environmental Science

The compound’s derivatives may be used in environmental science for the development of more stable and effective pesticides, considering the impact of fluorine atoms on biological systems .

Energy Production

3-Fluoro-2-methylprop-1-ene: could be a precursor in the synthesis of compounds used in energy production, such as fuel additives that improve combustion efficiency .

Agriculture

In agriculture, fluorinated compounds derived from 3-Fluoro-2-methylprop-1-ene might be used to create more potent and longer-lasting agrochemicals .

Food Industry

While not directly used in food, its derivatives could be involved in the synthesis of food packaging materials, where the fluorine component could contribute to the material’s barrier properties .

Pharmaceuticals

Fluorine atoms, like those in 3-Fluoro-2-methylprop-1-ene , are strategically incorporated into pharmaceuticals to suppress metabolism and modulate physical properties, thus increasing the in vivo half-lives of drugs .

Chemical Synthesis

This compound can be used in chemical synthesis as a building block for creating complex molecules, leveraging the unique reactivity of the fluorine atom to introduce selectivity and stability in synthetic routes .

properties

IUPAC Name

3-fluoro-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUAVFIULBAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566660
Record name 3-Fluoro-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylprop-1-ene

CAS RN

920-35-4
Record name 3-Fluoro-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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